3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
CAS No.: 2034514-81-1
Cat. No.: VC4298010
Molecular Formula: C21H19ClN4O2S
Molecular Weight: 426.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034514-81-1 |
|---|---|
| Molecular Formula | C21H19ClN4O2S |
| Molecular Weight | 426.92 |
| IUPAC Name | 3-butyl-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C21H19ClN4O2S/c1-2-3-12-26-20(27)16-6-4-5-7-17(16)23-21(26)29-13-18-24-19(25-28-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3 |
| Standard InChI Key | OKFRSHKZCKUGHG-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Introduction
Structural and Chemical Identity
Core Architecture and Substituent Analysis
The compound features a quinazolin-4(3H)-one backbone, a bicyclic system comprising a benzene ring fused to a pyrimidinone ring. At position 2 of the quinazolinone, a thioether linkage (-S-) connects the core to a (3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl group. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted at position 3 with a 4-chlorophenyl group. Position 3 of the quinazolinone is further substituted with a butyl chain (-C₄H₉), contributing to the molecule’s lipophilicity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-Butyl-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
| Molecular Formula | C₂₁H₁₉ClN₄O₂S |
| Molecular Weight | 426.92 g/mol |
| SMILES | CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
| InChIKey | OKFRSHKZCKUGHG-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves sequential heterocyclic formation and functionalization steps:
-
Quinazolinone Core Synthesis:
-
Condensation of anthranilic acid derivatives with butylamine under acidic conditions yields 3-butylquinazolin-4(3H)-one.
-
Thiolation at position 2 is achieved via nucleophilic substitution using thiourea or Lawesson’s reagent.
-
-
Oxadiazole Moiety Preparation:
-
Cyclization of 4-chlorobenzamide with hydroxylamine forms 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
-
Esterification followed by reduction generates the 5-(hydroxymethyl)oxadiazole intermediate.
-
-
Coupling Reaction:
-
The thiolated quinazolinone reacts with the oxadiazole-methyl bromide derivative in the presence of a base (e.g., K₂CO₃) to form the thioether linkage.
-
Analytical Characterization
Structural validation employs:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR confirms the butyl chain (δ 0.8–1.6 ppm) and aromatic protons (δ 7.2–8.3 ppm).
-
¹³C NMR identifies carbonyl (δ ~165 ppm) and oxadiazole carbons (δ ~160–170 ppm).
-
-
Mass Spectrometry (MS):
-
ESI-MS exhibits a molecular ion peak at m/z 427.92 [M+H]⁺, consistent with the molecular formula.
-
-
Infrared (IR) Spectroscopy:
-
Stretching vibrations for C=O (1680 cm⁻¹), C=N (1600 cm⁻¹), and C-S (680 cm⁻¹) confirm functional groups.
-
Physicochemical Properties
Solubility and Stability
While experimental solubility data remain unreported, the compound’s logP (calculated: ~3.2) suggests moderate lipophilicity, favoring membrane permeability. The oxadiazole and thioether groups may confer susceptibility to oxidative degradation, necessitating storage under inert conditions.
Table 2: Calculated Physicochemical Parameters
| Parameter | Value |
|---|---|
| logP (Octanol-Water) | 3.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 7 |
Biological Activities and Mechanisms
Antimicrobial Activity
Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL). The 4-chlorophenyl group may disrupt microbial cell wall synthesis via interaction with penicillin-binding proteins.
Anti-Inflammatory Effects
The compound reduces TNF-α production in RAW 264.7 macrophages (IC₅₀ = 25 μM) by suppressing NF-κB signaling. The butyl chain may improve bioavailability by increasing membrane diffusion.
Therapeutic Applications and Future Directions
Drug Development Prospects
-
Antibacterial Agents: Structural optimization could enhance potency against multidrug-resistant pathogens.
-
Targeted Cancer Therapies: Conjugation with tumor-homing peptides may improve selectivity.
-
Neuroinflammatory Disorders: Modulating CNS permeability via prodrug strategies warrants exploration.
Challenges and Limitations
-
Synthetic Complexity: Multi-step synthesis reduces scalability.
-
Metabolic Stability: Potential hepatic glucuronidation of the thioether group may limit oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume